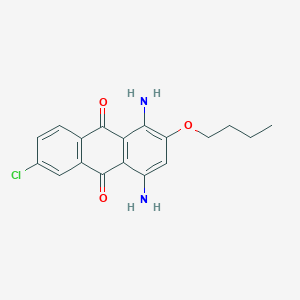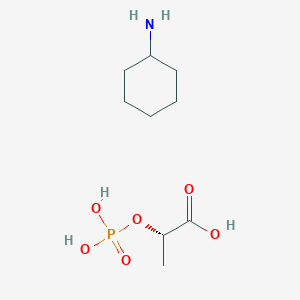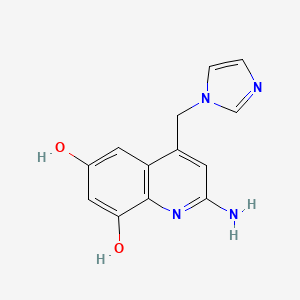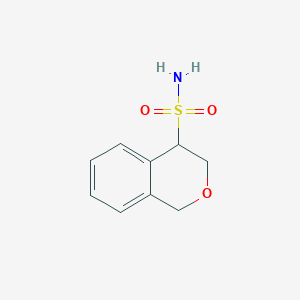
Isochroman-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isochroman-4-sulfonamide is a chemical compound that belongs to the class of isochromans, which are cyclic benzyl ethers. Isochromans are known for their attractive properties and are frequently found in both natural and synthesized bioactive compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of isochroman-4-sulfonamide typically involves the oxidative transformation of the benzylic carbon of isochromans. One common method is the cross-dehydrogenative coupling between isochromans and nucleophiles using an electronically tuned nitroxyl radical catalyst. This method effectively promotes the oxidation of benzylic ethers and allows for the modification of isochromans via oxidative C–N bond formation at ambient temperature .
Industrial Production Methods: Industrial production methods for this compound often involve the use of transition-metal-catalyzed reactions and organocatalytic methods. These methods are preferred due to their high level of safety and environmentally benign nature . The use of nitroxyl-type catalysts, such as 2,2,6,6-tetramethylpiperidine N-oxyl (TEMPO) and 2-azaadamantane N-oxyl (AZADO), has been reported for the oxidation of alcohols and other functional groups .
Analyse Chemischer Reaktionen
Types of Reactions: Isochroman-4-sulfonamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The oxidative transformation of the benzylic carbon is one of the most effective ways to synthesize isochromans functionalized at the α-position with respect to the oxygen atom .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include nitroxyl radical catalysts, potassium carbonate, and dichloromethane. The reactions are typically carried out at room temperature .
Major Products Formed: The major products formed from the reactions involving this compound include functionalized isochromans with various substituents at the α-position. These products are often used as intermediates in the synthesis of more complex compounds .
Wissenschaftliche Forschungsanwendungen
Isochroman-4-sulfonamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various bioactive compounds. In biology, it has been studied for its potential cardioprotective effects, particularly in the treatment of cardiac hypertrophy . In medicine, it is being explored as a potential drug candidate for various diseases. In industry, it is used in the production of polymers and other materials .
Wirkmechanismus
The mechanism of action of isochroman-4-sulfonamide involves the oxidative transformation of the benzylic carbon. This transformation is facilitated by the use of nitroxyl radical catalysts, which promote the oxidation of benzylic ethers. The rate-determining step involves the hydride transfer from the benzylic C–H bond to the oxygen of the oxoammonium ion, resulting in the formation of hydroxyamine and oxocarbenium cation intermediates .
Vergleich Mit ähnlichen Verbindungen
Isochroman-4-sulfonamide can be compared with other similar compounds, such as isochroman-4-one and various isochroman derivatives. These compounds share similar structural motifs but differ in their functional groups and reactivity. This compound is unique due to its sulfonamide functional group, which imparts distinct chemical and biological properties .
List of Similar Compounds:- Isochroman-4-one
- 3,4-Dihydro-4,5,8-trihydroxy-3-methylisocoumarin
- Tetrahydroisoquinolines
Eigenschaften
Molekularformel |
C9H11NO3S |
|---|---|
Molekulargewicht |
213.26 g/mol |
IUPAC-Name |
3,4-dihydro-1H-isochromene-4-sulfonamide |
InChI |
InChI=1S/C9H11NO3S/c10-14(11,12)9-6-13-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6H2,(H2,10,11,12) |
InChI-Schlüssel |
GUWWXVWWKRSBEZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C2=CC=CC=C2CO1)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




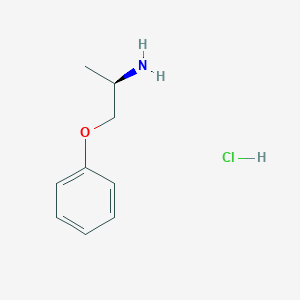
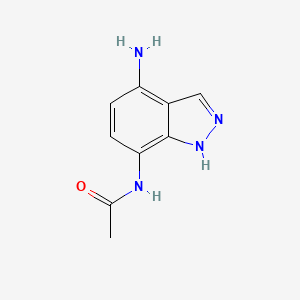
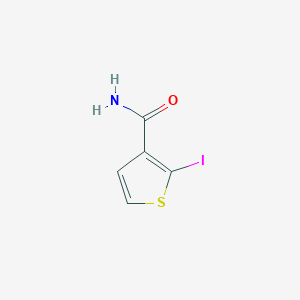
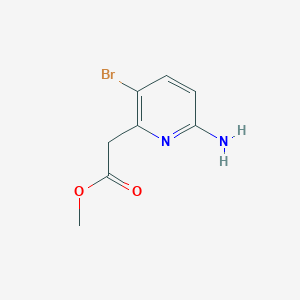
![5-Chloro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one](/img/structure/B13125420.png)
![5-Bromo-2-ethoxy-6-phenyl-[3,3'-bipyridin]-4(1H)-one](/img/structure/B13125421.png)
